![molecular formula C7H10N4S B1451677 (2-ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine CAS No. 1177482-04-0](/img/structure/B1451677.png)
(2-ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine
Overview
Description
(2-ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine is a chemical compound with the molecular formula C7H11N4Cl2S It is a derivative of imidazole and thiadiazole, which are heterocyclic compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-ethylimidazole with a thiadiazole derivative in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale synthesis, with careful control of temperature, pressure, and reaction time. The use of automated systems helps in maintaining the purity and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted imidazole-thiadiazole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo[2,1-b][1,3,4]thiadiazole derivatives, including (2-ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine. Research indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines.
- Case Study: Cytotoxic Effects
- A study synthesized a series of imidazo[2,1-b][1,3,4]thiadiazole derivatives and evaluated their activity against leukemia cell lines. The compound this compound demonstrated an IC50 value of approximately 0.79 μM against murine leukemia cells (L1210) and human T-lymphocyte cells (CEM) . This suggests a strong potential for further development in cancer therapeutics.
Compound | Cell Line | IC50 Value (μM) |
---|---|---|
This compound | L1210 | 0.79 |
Other derivatives | CEM | 1.6 |
Antiproliferative Activity
The antiproliferative properties of imidazo[2,1-b][1,3,4]thiadiazole derivatives have been documented in various studies focusing on resistant cancer cell lines.
- Case Study: Pancreatic Cancer
- A study published in the European Journal of Medicinal Chemistry reported that several imidazo[2,1-b][1,3,4]thiadiazole derivatives exhibited potent antiproliferative activity against gemcitabine-resistant pancreatic cancer cells. The compound's structural modifications were found to enhance its efficacy against resistant strains .
Compound | Cancer Type | Resistance | Efficacy |
---|---|---|---|
Derivative A | Pancreatic | Gemcitabine | High |
Derivative B | Pancreatic | Gemcitabine | Moderate |
Synthesis and Chemical Properties
The synthesis of this compound involves several chemical reactions that enhance its bioactivity.
Synthetic Pathways
The synthesis typically starts from thiosemicarbazide and involves multiple steps including cyclization and substitution reactions to yield the final product with desired functional groups that enhance solubility and reactivity .
Mechanism of Action
The mechanism of action of (2-ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine involves its interaction with specific molecular targets. In biological systems, it binds to enzymes and receptors, inhibiting their activity and leading to the desired therapeutic effects. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins is key to its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- (2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methylamine hydrochloride
- (3-Methylimidazo[2,1-b]thiazol-6-yl)methylamine hydrochloride
- 1-(4-Isopropyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride
Uniqueness
(2-ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine stands out due to its unique combination of imidazole and thiadiazole rings, which confer distinct chemical and biological properties. Its ethyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .
Biological Activity
(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the cyclization of appropriate precursors. Common methods include the reaction of ethylamine with thiadiazole derivatives under controlled conditions. This often requires specific catalysts and temperature settings to achieve high yields and purity .
Anticancer Properties
Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds containing the 1,3,4-thiadiazole scaffold have shown significant cytotoxic activity against various cancer cell lines. A study reported that certain thiadiazole derivatives exhibited IC50 values as low as 29 μM against HeLa cells . The mechanism of action is believed to involve the inhibition of key growth factors and enzymes involved in tumor progression.
Table 1: Cytotoxic Activity of Thiadiazole Derivatives
Compound | Cell Line | IC50 (μM) |
---|---|---|
3d | HeLa | 29 |
3c | MCF-7 | 73 |
3a | MCF-7 | >100 |
Other Biological Activities
Beyond anticancer effects, this compound has shown promise in other therapeutic areas:
- Antimicrobial Activity : Compounds with a thiadiazole moiety have demonstrated antibacterial and antifungal properties. Studies suggest that these compounds can disrupt microbial cell membranes or inhibit essential enzymatic processes .
- Anti-inflammatory Effects : Some derivatives have been identified as potential anti-inflammatory agents, likely due to their ability to modulate inflammatory pathways .
- Anticonvulsant Activity : Research indicates that certain thiadiazole derivatives may possess anticonvulsant properties by interacting with GABA receptors and voltage-gated ion channels .
Case Studies
Several case studies have been conducted to evaluate the biological activities of related thiadiazole compounds:
- Study on Antitumor Activity : A study synthesized multiple thiadiazole derivatives and tested their cytotoxicity against six different tumor cell lines. The results indicated that most compounds inhibited cell growth significantly compared to controls .
- Evaluation of Antimicrobial Properties : Another study focused on the antimicrobial effectiveness of thiadiazole derivatives against various pathogens. Results showed promising inhibitory effects against both Gram-positive and Gram-negative bacteria .
- Pharmacological Mechanisms : Investigations into the mechanisms underlying the biological activities of these compounds revealed interactions with specific molecular targets such as kinases and growth factor receptors, which are crucial in cancer progression and inflammation .
Properties
IUPAC Name |
(2-ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4S/c1-2-6-10-11-4-5(3-8)9-7(11)12-6/h4H,2-3,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPICECESPVCEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C=C(N=C2S1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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